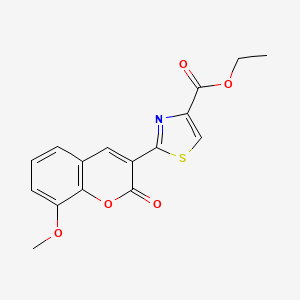

4-(4-Hydroxyphenylazo)benzoic acid ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-Hydroxyphenylazo)benzoic acid ethyl ester is an ester of para-hydroxy benzoic acid . It is used as a preservative, colorless dye, and color developing agent in cosmetics and personal care products . The molecular formula of this compound is C15H14N2O3 .

Synthesis Analysis

4-(4-Hydroxyphenylazo)benzoic acid may be used to synthesize 4-(4-propyloxyphenylazo)benzoic acid via Williamson synthesis by reacting with 1-bromopropane . Treatment with sodium dithionite (sodium hydrosulfite) reduces azo functionality, cleaving the N-N bond to yield two primary amines .Molecular Structure Analysis

The molecular structure of 4-(4-Hydroxyphenylazo)benzoic acid ethyl ester can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions of 4-(4-Hydroxyphenylazo)benzoic acid ethyl ester involve the reduction of azo functionality by sodium dithionite (sodium hydrosulfite), which cleaves the N-N bond to yield two primary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(4-Hydroxyphenylazo)benzoic acid ethyl ester include a melting point of 162-163 °C, a predicted boiling point of 454.4±30.0 °C, and a predicted density of 1.19±0.1 g/cm3 . The pKa is predicted to be 8.81±0.15 .Scientific Research Applications

Drug Delivery Systems :

- Benzoic acid derivatives, including 4-(4-Hydroxyphenylazo)benzoic acid, have shown potential in drug delivery systems due to their biological properties, such as antifungal and antimicrobial characteristics. For example, a study demonstrated the complex formation between alpha cyclodextrin, a drug delivery system, and 2-(4-hydroxyphenylazo) benzoic acid, highlighting the suitability of alpha cyclodextrin as a carrier system for these molecules (Dikmen, 2021).

Food Packaging :

- Research has explored the incorporation of benzoic acid derivatives into low-density polyethylene (LDPE) films for food packaging. These studies investigate the migration of these compounds into food and their impact on the functional characteristics of packaging materials (Dobiáš et al., 2000).

Optical and Spectroscopic Studies :

- The spectral characteristics and solvent effects of compounds like 4-(Phenylazo)benzoic acid and 2-(4-Hydroxyphenylazo)benzoic acid have been studied, particularly in the context of cyclodextrin inclusion complexes. These studies provide insight into the optical properties of these compounds (Roselet & Kumari, 2015).

Material Science and Polymer Chemistry :

- In the field of polymer chemistry, benzoic acid derivatives have been used in the synthesis of various ester derivatives. These synthesized compounds find applications in material science due to their specific chemical properties, such as in the preparation of molecularly imprinted microspheres for solid-phase extraction in food products (He et al., 2011).

Analytical Chemistry :

- Benzoic acid derivatives are also significant in analytical chemistry, particularly in methods developed for the determination of preservatives in various food and beverage products. Techniques like stir-bar sorptive extraction and thermal desorption GC–MS analysis have been employed to determine the presence of these compounds in different matrices (Ochiai et al., 2002).

Safety and Hazards

The safety and hazards associated with 4-(4-Hydroxyphenylazo)benzoic acid ethyl ester include harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing hands, forearms, and face thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name |

ethyl 4-[(4-hydroxyphenyl)diazenyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-2-20-15(19)11-3-5-12(6-4-11)16-17-13-7-9-14(18)10-8-13/h3-10,18H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAJNFFVGJSFEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Hydroxyphenylazo)benzoic acid ethyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-phenyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2811288.png)

![5-Bromo-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2811291.png)

![3-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2811293.png)

![4-Methoxy-3-methyl-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2811294.png)

![5-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2811297.png)

![5-((4-Benzylpiperazin-1-yl)(m-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2811300.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2811302.png)

![(3-Bromobicyclo[1.1.1]pentan-1-yl)methyl 4-methylbenzenesulfonate](/img/structure/B2811305.png)